molecular formula C10H5BrF3NO B3013967 5-Bromo-8-(trifluoromethyl)quinolin-4-ol CAS No. 1065092-40-1

5-Bromo-8-(trifluoromethyl)quinolin-4-ol

Cat. No.: B3013967
CAS No.: 1065092-40-1
M. Wt: 292.055
InChI Key: MKWBEOIDVMSFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-8-(trifluoromethyl)quinolin-4-ol is a chemical compound with the molecular formula C10H5BrF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of phosphorus tribromide (PBr3) as a brominating agent in a solvent like dimethylformamide (DMF) under nitrogen atmosphere . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-(trifluoromethyl)quinolin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-8-(trifluoromethyl)quinolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-8-(trifluoromethyl)quinolin-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group can enhance its binding affinity and specificity towards molecular targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-(trifluoromethyl)quinolin-4-ol is unique due to the specific combination of bromine and trifluoromethyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

5-bromo-8-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-2-1-5(10(12,13)14)9-8(6)7(16)3-4-15-9/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWBEOIDVMSFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=O)C=CNC2=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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